molecular formula C12H16O3 B1281556 4-Tert-butyl-3-methoxybenzoic acid CAS No. 79822-46-1

4-Tert-butyl-3-methoxybenzoic acid

Cat. No. B1281556
CAS RN: 79822-46-1
M. Wt: 208.25 g/mol
InChI Key: CSJQLIMNCLFPLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-tert-butyl-3-methoxybenzoic acid can be achieved through various methods. For instance, the electrochemical oxidation of 4-tert-butylcatechol in methanol leads to the formation of methoxyquinone derivatives . Similarly, the electrochemical study of 3,4-dihydroxybenzoic acid and 4-tert-butylcatechol in the presence of nucleophiles can lead to the synthesis of coumestan derivatives . Bismuth-based cyclic synthesis is another approach that has been used to synthesize 3,5-di-tert-butyl-4-hydroxybenzoic acid, which shares some structural similarities with the target compound . Additionally, hydrazide-hydrazones of 4-tert-butylbenzoic acid have been synthesized and shown to possess antibacterial activity .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-butyl-3-methoxybenzoic acid often involves hydrogen bonding and other intermolecular interactions. For example, hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates have been observed in the crystal structures of related compounds . X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of Schiff base compounds derived from tert-butyl and methoxybenzylideneamino groups .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4-tert-butyl-3-methoxybenzoic acid includes various reactions such as methoxylation, dimerization, electro-decarboxylation, and addition reactions . These reactions are crucial for the synthesis of complex organic molecules and can be influenced by factors such as pH, the presence of nucleophiles, and electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butyl-3-methoxybenzoic acid derivatives are influenced by their functional groups and molecular structure. For instance, the introduction of tert-butyl and methoxy groups can affect the compound's solubility, melting point, and reactivity. The synthesis of polyamides from terephthaloylbis(3-methoxy-4-oxybenzoic) acid dichloride indicates that such derivatives can have significant physicomechanical properties and heat resistance . The thermal, X-ray, and DFT analyses of related compounds provide insights into their stability and potential applications .

Scientific Research Applications

Antibacterial Activity

A study by Popiołek and Biernasiuk (2016) synthesized a series of compounds from 3-methoxybenzoic and 4-tert-butylbenzoic acid, which displayed significant antibacterial activity against Gram-positive bacteria, particularly Bacillus spp. These compounds were more effective than commonly used antibiotics such as cefuroxime or ampicillin.

Organic Synthesis and Chemical Characterization

Several studies have focused on the synthesis and characterization of derivatives of 4-tert-butyl-3-methoxybenzoic acid. For instance, Kindra and Evans (2014) explored the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid via a cyclic process involving bismuth-based C-H bond activation and CO2 insertion. Additionally, Hattori et al. (1995) studied the reactions of 4-methoxybenzoic acid derivatives with organolithium and -magnesium reagents, proposing a SET mechanism for the observed conjugate addition.

Hydrogen Bonding and Molecular Structures

Research by Abonía et al. (2007) investigated the hydrogen-bonded chains and structures in compounds derived from 4-methoxybenzyl and 3-tert-butylbenzyl moieties. Their findings contribute to the understanding of molecular interactions and crystal structures in this class of compounds.

Platinum Complexes and Antitumor Activity

The study by Rodrigues et al. (2015) synthesized platinum(II) complexes with 3-methoxybenzoic acid hydrazide, among other ligands. They found that these complexes exhibited promising antitumor activity, with potential applications in cancer therapy.

Safety And Hazards

This compound is labeled with the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for 4-Tert-butyl-3-methoxybenzoic acid are not mentioned in the available resources, it’s worth noting that research into similar compounds continues to be a topic of interest in the field of organic chemistry .

properties

IUPAC Name

4-tert-butyl-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJQLIMNCLFPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508593
Record name 4-tert-Butyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3-methoxybenzoic acid

CAS RN

79822-46-1
Record name 4-(1,1-Dimethylethyl)-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79822-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FX Talamas, SC Abbot, S Anand… - Journal of medicinal …, 2014 - ACS Publications
… In Scheme 1, the use of 4-tert-butyl-3-methoxybenzoic acid (9) as starting material allowed us to have two of the four desired substitutions already in place. This starting material was …
Number of citations: 39 pubs.acs.org
JA Gálvez, R Clavería-Gimeno… - European Journal of …, 2019 - Elsevier
… A mixture of 4-tert-butyl-3-methoxybenzoic acid (1.56 g, 7.5 mmol) and thionyl chloride (12 mL) was refluxed for 4 h. Thionyl chloride in excess was removed by evaporation under …
Number of citations: 15 www.sciencedirect.com
J Schmidt, S Schierle, L Gellrich, A Kaiser… - Bioorganic & Medicinal …, 2018 - Elsevier
… Preparation according to general procedure B using ethyl 2-(4-aminophenyl)acetate (33f) and 4-tert-butyl-3-methoxybenzoic acid (35c). Further purification was performed by column …
Number of citations: 10 www.sciencedirect.com

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